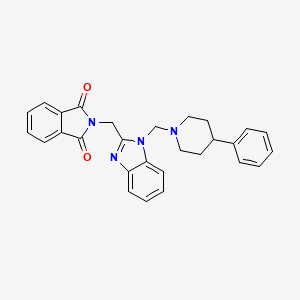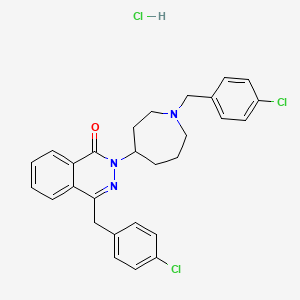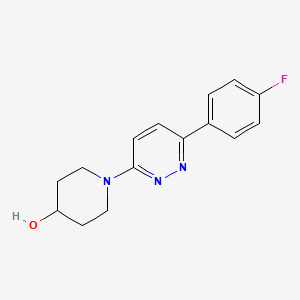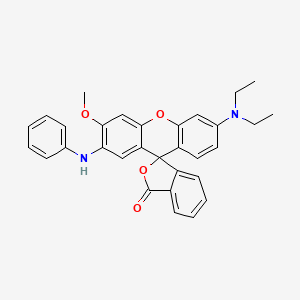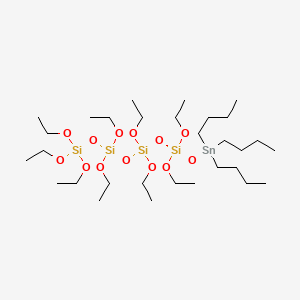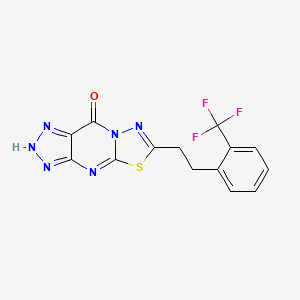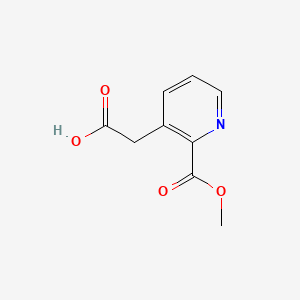
N-(3-(4-Chlorophenyl)-3-oxopropyl)-D-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-Chlorophenyl)-3-oxopropyl)-D-tryptophan is a synthetic compound that combines the structural features of 4-chlorophenyl and D-tryptophan
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Chlorophenyl)-3-oxopropyl)-D-tryptophan typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and D-tryptophan.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with a suitable reagent to form 3-(4-chlorophenyl)-3-oxopropanal.
Coupling Reaction: The intermediate is then coupled with D-tryptophan in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(4-Chlorophenyl)-3-oxopropyl)-D-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(3-(4-Chlorophenyl)-3-oxopropyl)-D-tryptophan has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: The compound can be studied for its potential therapeutic effects and pharmacokinetics.
Biochemistry: It can be used to study protein-ligand interactions and enzyme mechanisms.
Wirkmechanismus
The mechanism of action of N-(3-(4-Chlorophenyl)-3-oxopropyl)-D-tryptophan involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Chlorophenyl)-D-tryptophan: Similar structure but lacks the oxopropyl group.
N-(3-(4-Bromophenyl)-3-oxopropyl)-D-tryptophan: Similar structure with a bromine atom instead of chlorine.
Uniqueness
N-(3-(4-Chlorophenyl)-3-oxopropyl)-D-tryptophan is unique due to the presence of both the 4-chlorophenyl and D-tryptophan moieties, which may confer specific biological activities and chemical properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
92515-13-4 |
|---|---|
Molekularformel |
C20H19ClN2O3 |
Molekulargewicht |
370.8 g/mol |
IUPAC-Name |
(2R)-2-[[3-(4-chlorophenyl)-3-oxopropyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H19ClN2O3/c21-15-7-5-13(6-8-15)19(24)9-10-22-18(20(25)26)11-14-12-23-17-4-2-1-3-16(14)17/h1-8,12,18,22-23H,9-11H2,(H,25,26)/t18-/m1/s1 |
InChI-Schlüssel |
OJXGNNZPQIOHLJ-GOSISDBHSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NCCC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCCC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


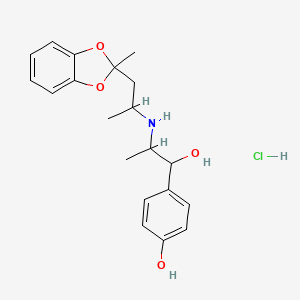
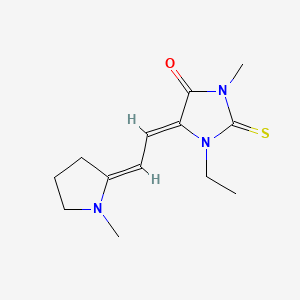

![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone](/img/structure/B12703729.png)

